molecular formula C19H19N3O6 B2610315 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate CAS No. 878220-98-5

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate

Cat. No.: B2610315
CAS No.: 878220-98-5
M. Wt: 385.376
InChI Key: GPULJNLIPWWOMZ-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a nitrophenyl group and a carbamoyl methyl ester, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylate core, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final steps involve the formation of the carbamoyl methyl ester and the cyano group under controlled conditions, often using reagents like cyanogen bromide and carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reagents and conditions required. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways by binding to active sites or altering protein conformation. The nitrophenyl group can participate in electron transfer reactions, while the cyano and carbamoyl groups can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-aminophenyl)furan-2-carboxylate
  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-methylphenyl)furan-2-carboxylate
  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-chlorophenyl)furan-2-carboxylate

Uniqueness

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential for electron transfer reactions, while the cyano and carbamoyl groups provide additional sites for molecular interactions.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-nitrophenyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-12(2)19(3,11-20)21-17(23)10-27-18(24)16-9-8-15(28-16)13-4-6-14(7-5-13)22(25)26/h4-9,12H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPULJNLIPWWOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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